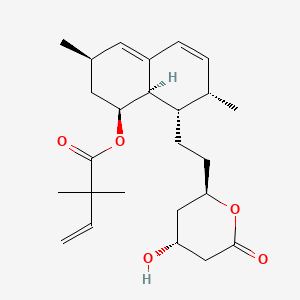
Methylene simvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylene simvastatin is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Cholesterol Management
Methylene simvastatin is primarily recognized for its role in managing hypercholesterolemia. As a statin, it inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This action leads to a reduction in low-density lipoprotein (LDL) cholesterol levels and overall cholesterol management, which is essential for preventing cardiovascular diseases .
1.2 Enhanced Bioavailability
Recent studies have focused on improving the bioavailability of this compound through novel drug delivery systems. For instance, the formulation of this compound in lipid emulsion nanoparticles has shown promising results in enhancing its absorption and efficacy, particularly in patients with high lipid levels .
Topical Applications
2.1 Wound Healing
This compound has been explored for its potential in wound healing. A study demonstrated that simvastatin encapsulated in liposomal gels significantly improved wound healing outcomes in rat models compared to traditional treatments. The formulation exhibited favorable properties such as high entrapment efficiency and sustained drug release, indicating its potential as a topical therapeutic agent .
| Study | Formulation | Entrepment Efficiency (%) | Wound Size Reduction (%) |
|---|---|---|---|
| Varshosaz et al. (2024) | Simvastatin-Encapsulated Liposomal Gel | 95.6 ± 4.2 | 50% reduction observed |
Mechanistic Insights
3.1 Molecular Interactions
The molecular structure of this compound allows for various interactions within biological systems, which may enhance its pharmacological effects. Studies utilizing solid-state NMR spectroscopy have provided insights into the dynamical nature of this compound's interactions at different temperatures, contributing to our understanding of its stability and efficacy under physiological conditions .
Case Studies
4.1 Clinical Trials on Hypercholesterolemia
In clinical settings, this compound has been evaluated for its effectiveness in lowering cholesterol levels among patients with dyslipidemia. A notable trial indicated that patients receiving this compound showed significant reductions in LDL cholesterol levels compared to those on placebo treatments.
4.2 Wound Healing Efficacy
In vivo studies have highlighted the efficacy of this compound in promoting wound healing through enhanced angiogenesis and collagen synthesis, which are critical processes in tissue repair.
特性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXMMMKRGSDIV-HGQWONQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-38-2 |
Source


|
| Record name | Methylene simvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENE SIMVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














